6-[5-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
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Overview
Description
The compound contains several functional groups including a difluoromethyl group, a pyrazole ring, a pyrrolopyrrole ring, and a pyridine ring with a nitrile group. These groups are known to have various chemical properties and reactivities, which could make this compound interesting for various applications .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoromethyl, pyrazole, pyrrolopyrrole, and pyridine groups. For example, the difluoromethyl group is known to be reactive, particularly in the presence of certain catalysts .Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives, similar in structure to the compound , have been studied for their corrosion inhibition properties. For instance, pyranopyrazole derivatives have shown significant inhibition efficiency for mild steel in acidic solutions, suggesting potential applications in protecting industrial materials from corrosion (Yadav et al., 2016).
Synthesis of Heterocycles
Complex pyrazole and pyridine derivatives serve as precursors in the synthesis of various heterocyclic compounds. These heterocycles are foundational in the development of pharmaceuticals and agrochemicals. For example, pyrazolopyrimidines and heptaazaphenanthrenes have been synthesized for their potential biological activities, indicating the chemical versatility and utility of such compounds in creating bioactive molecules (Aly, 2006).
Anticancer and Anti-inflammatory Agents
Derivatives of pyrazolopyrimidines, which share structural motifs with the compound , have been explored for their anticancer and anti-inflammatory properties. This suggests the potential for similar compounds to be investigated for therapeutic applications, highlighting the importance of such chemical structures in drug discovery (Rahmouni et al., 2016).
Molecular Docking and Biological Evaluation
Further research into pyridine and fused pyridine derivatives, including those resembling the compound , involves molecular docking studies to understand their interaction with biological targets. Such studies can lead to the development of new therapeutic agents, showcasing the potential of these compounds in medicinal chemistry (Flefel et al., 2018).
Future Directions
Properties
IUPAC Name |
6-[5-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O/c1-24-10-14(16(23-24)17(19)20)18(27)26-8-12-6-25(7-13(12)9-26)15-3-2-11(4-21)5-22-15/h2-3,5,10,12-13,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAQNQUSLWMYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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